(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride
Description
This compound is a chiral cyclopropane derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety attached to the cyclopropane ring at the 5-position. The (1R,2S) stereochemistry is critical for its interactions with biological targets. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form. The benzodioxin group—a bicyclic ether-aromatic system—confers unique electronic and steric properties, influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10;/h1-3,8-9H,4-6,12H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCKTCSQVTNPZ-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3CC3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)[C@@H]3C[C@H]3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Cyclopropanation: The benzodioxin derivative can be subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents.
Amination: Introduction of the amine group can be done via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the amine group or the benzodioxin ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its amine group and benzodioxin moiety suggest it might interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In industry, the compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could be involved in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
Compounds sharing the benzodioxin core but differing in substituents or connectivity:
Fluorinated Cyclopropane Amines
Fluorine substitution modulates lipophilicity and metabolic stability:
Other Aryl-Substituted Cyclopropanamines
Variations in aromatic substituents and cyclopropane functionalization:
Salt and Stereochemical Variants
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrobromide | Hydrobromide salt | Bromide counterion may affect crystallization and solubility vs. chloride |
| (1R,2S)-2-Methylcyclopropanamine hydrochloride | Methyl substituent | Simplified structure with reduced aromaticity; lower molecular weight |
Key Research Findings and Trends
Benzodioxin Advantage: The benzodioxin moiety in the target compound enhances π-π stacking with aromatic residues in receptor pockets, improving binding affinity compared to non-aromatic analogs .
Fluorine Impact : Fluorinated analogs exhibit improved metabolic stability but require careful optimization to balance lipophilicity and solubility .
Stereochemistry Sensitivity : The (1R,2S) configuration is critical for activity; enantiomers like (1S,2R) show divergent pharmacological profiles .
Salt Selection : Hydrochloride salts are preferred for pharmaceutical formulations due to favorable dissolution properties, though hydrobromide variants may offer alternative crystallization pathways .
Biological Activity
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride is a synthetic compound characterized by its unique structural features, including a cyclopropane ring and a benzodioxin moiety. This compound has garnered attention for its potential biological activities, which may include enzyme inhibition and interactions with various molecular targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C11H13ClN2O2. It features the following structural components:
| Component | Description |
|---|---|
| Cyclopropane Ring | A three-membered carbon ring |
| Benzodioxin Moiety | A fused benzene and dioxin structure |
| Amine Group | An amino functional group |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzodioxin moiety may facilitate binding through π-stacking interactions and hydrogen bonding due to the presence of the amine group. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For instance:
- α-Glucosidase Inhibition : Studies have shown that related compounds can inhibit α-glucosidase effectively, which is crucial for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme slows carbohydrate absorption, aiding in blood sugar control .
- Acetylcholinesterase (AChE) Inhibition : Some benzodioxin derivatives have demonstrated weak inhibitory effects on AChE, which is relevant for Alzheimer's disease treatment. The inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
- In Vitro Studies : A study investigated the enzyme inhibitory potential of various sulfonamides containing benzodioxane moieties. The results indicated substantial inhibitory activity against α-glucosidase and variable effects on AChE .
- Molecular Docking Studies : Computational studies have complemented experimental findings by predicting binding affinities and interactions between this compound and target enzymes. These studies help elucidate the mechanism by which this compound exerts its biological effects .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound | Enzyme Inhibition Activity | Notable Biological Effects |
|---|---|---|
| This compound | Moderate α-glucosidase inhibition | Potential antidiabetic effects |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine | Weak AChE inhibition | Cognitive enhancement potential |
| Benzodioxin derivatives | Varied enzyme inhibition profiles | Anti-inflammatory and hepatoprotective properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves cyclopropanation of a benzodioxin-substituted alkene precursor using a transition-metal catalyst (e.g., Simmons-Smith conditions). Hydrochloride salt formation follows via acidification with HCl.
- Stereochemical Control : Chiral HPLC or polarimetry should validate enantiomeric purity. For cyclopropane derivatives, stereoselective synthesis often employs chiral auxiliaries or catalysts .
- Key Data : Retention of stereochemistry is critical; compare experimental optical rotation with literature values (e.g., PubChem data for related cyclopropane amines ).
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?
- Methodology :
- Solubility : Determine in aqueous buffers (e.g., PBS) and organic solvents (DMSO) using UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via LC-MS.
- pKa : Use potentiometric titration or computational tools like MarvinSketch.
Q. What in vitro assays are suitable for preliminary evaluation of its neuroprotective or antidepressant potential?
- Methodology :
- Neuroprotection : Measure inhibition of oxidative stress in SH-SY5Y cells using H2O2-induced apoptosis assays.
- Antidepressant Activity : Assess serotonin/norepinephrine reuptake inhibition in synaptosomal preparations .
- Controls : Include known standards (e.g., fluoxetine for reuptake assays) and validate cell viability via MTT tests.
Advanced Research Questions
Q. How can researchers resolve contradictions in potency data across different receptor-binding assays?
- Methodology :
- Assay Optimization : Standardize buffer conditions (pH, ion concentration) to minimize variability.
- Orthogonal Validation : Cross-test in cell-based (e.g., cAMP accumulation) and radioligand binding assays (e.g., [³H]citalopram for serotonin transporters).
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and assess batch-to-batch consistency .
Q. What strategies are effective for studying the enantiomer-specific activity of this compound?
- Methodology :
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Biological Evaluation : Compare (1R,2S) and (1S,2R) enantiomers in receptor-binding assays (e.g., κ-opioid or NMDA receptors) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer-receptor interactions .
Q. How can metabolic stability and degradation pathways be systematically analyzed?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
- Degradation Studies : Expose to light, heat, and hydrolytic conditions (acid/base), profiling degradants using stability-indicating methods .
- Environmental Fate : Use QSAR models to predict biodegradation and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
